Bombesin dihydrochloride
Description
Properties
CAS No. |
33910-70-2 |
|---|---|
Molecular Formula |
C71H112Cl2N24O18S |
Molecular Weight |
1692.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide;dihydrochloride |
InChI |
InChI=1S/C71H110N24O18S.2ClH/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8;;/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79);2*1H/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-;;/m0../s1 |
InChI Key |
VMJYQBARVAILCT-RDVJJKDBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4.Cl.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bombesin dihydrochloride typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS allow for the efficient production of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for pharmaceutical applications .
Chemical Reactions Analysis
Formation of Bombesin Dihydrochloride
While explicit details on this compound are not provided in the sources, peptide salt formation (e.g., HCl salts) is a standard practice to enhance stability and solubility. The process likely involves:
-
Protonation : Reaction of Bombesin with hydrochloric acid (HCl) to protonate basic amino groups (e.g., lysine, arginine) .
-
Purification : Lyophilization or crystallization to isolate the dihydrochloride salt .
Stability and Degradation
Bombesin derivatives often require stabilization due to enzymatic cleavage. For example:
-
Metabolic cleavage : Bombesin analogs like BZH1 undergo in vivo cleavage between β-Ala¹¹ and His¹², with a half-life of ~2 hours in human serum .
-
Stabilization strategies :
Stability Data Example
| Compound | Metabolic Half-Life | Cleavage Site | Inhibition Method |
|---|---|---|---|
| BZH1 | ~2 hours | β-Ala¹¹-His¹² | Carnosine |
Key Modifications for Targeting
| Modification | Purpose | Example |
|---|---|---|
| D-Phe substitution | Improve metabolic stability | RC-3950-II (Ga-TacsBOMB2) |
| Proline replacements | Reduce pancreas uptake | ProBOMB2 |
Analytical Characterization
Quality control involves:
-
HPLC purification : Semi-preparative and analytical columns (e.g., Vydac C18) with TFA/acetonitrile gradients .
-
Mass spectrometry : Verification of molecular weight and purity .
Analytical Parameters
| Parameter | Method | Example Values |
|---|---|---|
| Purity | HPLC | >95% |
| Molecular Weight | ESI-MS | Verified against theoretical |
This synthesis and characterization framework underscores Bombesin’s utility in medical research, particularly for targeting gastrin-releasing peptide receptors in cancers .
Scientific Research Applications
Cancer Therapy
Bombesin dihydrochloride has been extensively studied for its role in targeted cancer therapy due to its affinity for GRPR, which is overexpressed in various tumors, including prostate and breast cancers.
Key Findings:
- Peptide-Drug Conjugates: Recent studies have demonstrated the effectiveness of bombesin-tubulysin conjugates in targeting cancer cells. These conjugates exhibited potent anticancer activity with moderate selectivity for GRPR-overexpressing cells, showcasing potential for more effective cancer treatments .
- Hybrid Drug Development: Bombesin analogs are being developed as hybrid drugs that combine the bombesin pharmacophore with other therapeutic agents. This approach aims to enhance efficacy while minimizing side effects associated with polytherapy .
Diagnostic Imaging
This compound is also utilized in diagnostic imaging, particularly in positron emission tomography (PET) scans for tumors that express bombesin receptors.
Case Study:
- A clinical trial investigated the use of bombesin-based radiolabeled compounds for imaging purposes. The results indicated that these compounds could effectively visualize tumors expressing GRPR, thus aiding in the diagnosis and treatment planning for cancer patients .
Neurobiology
The role of this compound extends into neurobiology, where it influences various neurophysiological processes.
Research Insights:
- Bombesin-like peptides have been shown to modulate feeding behavior and energy homeostasis. Studies indicate that BRS-3 activation is linked to obesity and type 2 diabetes, highlighting its potential as a target for metabolic disorder therapies .
Data Tables
Mechanism of Action
Bombesin dihydrochloride exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include the neuromedin-B receptor and the gastrin-releasing peptide receptor. These receptors are involved in processes such as cell proliferation, inflammation, and hormone release .
Comparison with Similar Compounds
Clinical and Research Implications
This compound’s GRP-R targeting is leveraged in:
Diagnostics: 99mTc-bombesin analogs enable early detection of GRP-R-positive tumors via scintigraphy .
Therapeutics : Antagonists like RC-3095 inhibit autocrine growth signaling in prostate cancer .
Drug Delivery : Structural modifications improve stability and reduce off-target effects .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural integrity of Bombesin dihydrochloride in research settings?
- Methodology : Combine HPLC (for purity assessment), mass spectrometry (for molecular weight confirmation), and NMR (for structural validation). Cross-reference with a Certificate of Analysis (COA) to verify batch-specific purity (>98-99%, as seen in dihydrochloride quality control standards) . For environmental stability studies, GC-FID can quantify degradation products in complex matrices like soil .
Q. How should stock solutions of this compound be prepared to ensure stability and reproducibility?
- Methodology : Use aqueous buffers (pH 4–6) to minimize hydrolysis. Avoid freeze-thaw cycles; store aliquots at -80°C . Validate solubility using dynamic light scattering (DLS) to detect aggregation. Include lyophilization protocols for long-term storage, referencing deuterated compound stabilization methods .
Q. What distinguishes this compound from its hydrochloride form in pharmacological studies?
- Methodology : Confirm the 2:1 chloride-to-base ratio via ion chromatography or elemental analysis. Dihydrochloride salts often exhibit superior aqueous solubility and thermal stability compared to monohydrochlorides, which impacts bioavailability and formulation design .
Q. How can researchers quantify this compound in biological matrices while minimizing interference?
- Methodology : Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to improve specificity. For environmental samples, pair solid-phase extraction with GC-FID to isolate the compound from soil or water matrices .
Advanced Research Questions
Q. How do discrepancies in reported EC₅₀ values for this compound arise, and how can they be resolved?
- Methodology : Variations often stem from assay conditions (e.g., pH, temperature) or receptor subtype specificity . Replicate studies under standardized protocols (e.g., ISO 17025) and use orthogonal assays (e.g., cAMP vs. calcium flux) to validate results. Cross-reference with receptor internalization assays to confirm target engagement .
Q. What experimental designs are optimal for evaluating this compound’s tissue-specific effects in vivo?
- Methodology : Employ tissue microdialysis paired with PET imaging to monitor real-time pharmacokinetics. Use conditional knockout models to isolate receptor-mediated effects. Ensure blinding and randomization to reduce bias, as outlined in human subject research frameworks .
Q. How can researchers validate the specificity of this compound in complex cellular assays?
- Methodology : Perform shRNA knockdown or CRISPR-Cas9 gene editing to silence target receptors. Use competitive binding assays with unlabeled Bombesin to confirm dose-dependent inhibition. Include negative controls (e.g., scrambled peptides) to rule off-target effects .
Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
